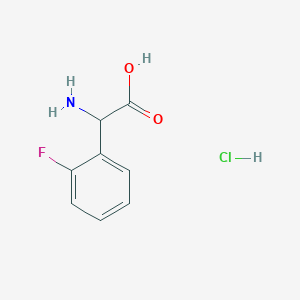

(2-Fluorophenyl)glycine HCl

Description

Significance of Fluorinated Amino Acids in Scientific Disciplines

Fluorinated amino acids (FAAs) are a class of amino acids that have at least one fluorine atom incorporated into their structure. The introduction of fluorine, the most electronegative element, into amino acids can dramatically alter their chemical and biological properties. walshmedicalmedia.com This strategic modification, known as fluorination, is a widely used approach in medicinal chemistry to enhance the attributes of a parent molecule. walshmedicalmedia.comomicsonline.org

The unique properties of fluorine, such as its small atomic radius and the strength of the carbon-fluorine bond, can lead to significant changes in a molecule's stability, lipophilicity (fat solubility), and metabolic pathways. walshmedicalmedia.com Incorporating fluorinated amino acids into peptides and proteins can increase their thermal and chemical stability, as well as their resistance to enzymatic degradation. walshmedicalmedia.com These enhanced properties make fluorinated compounds valuable in drug development. researchgate.net

In scientific research, fluorinated amino acids serve multiple roles:

Probes for Biological Systems : They are used as tools to study protein structure, function, and interactions. walshmedicalmedia.com The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe the local environment within a protein without introducing a bulky label.

Therapeutic Agents : Many fluorinated compounds have shown potential as antiviral and anti-tumor agents. numberanalytics.com The first fluoride-containing drug, fludrocortisone, demonstrated in the 1950s that adding fluorine could improve the biological properties of natural compounds.

PET Imaging : The radioactive isotope fluorine-18 (B77423) is a positron emitter, making fluorinated amino acids suitable for use as tracers in Positron Emission Tomography (PET) imaging, a key diagnostic tool, particularly in oncology. numberanalytics.com

Protein Engineering : By replacing natural amino acids with their fluorinated analogs, scientists can create proteins with novel properties, such as enhanced stability. numberanalytics.com For example, incorporating fluorinated versions of hydrophobic amino acids like phenylalanine has been shown to increase the thermal stability of proteins.

Academic Relevance of Non-Natural Amino Acids in Chemical and Biological Systems

Non-natural amino acids (nnAAs), also referred to as unnatural or non-proteinogenic amino acids, are those not among the 20 standard amino acids naturally encoded in the genetic code of organisms. wikipedia.orgrsc.org The ability to incorporate these synthetic amino acids into proteins represents a major expansion of the tools available for chemical and biological research. nih.govportlandpress.com This has led to significant advancements in synthetic biology and protein engineering. portlandpress.com

The primary academic relevance of non-natural amino acids lies in their ability to expand the chemical and functional diversity of proteins. nih.gov While nature's 20 amino acids provide a vast array of functions, their chemical repertoire is limited. portlandpress.com Non-natural amino acids introduce new functional groups, backbones, and side chains, allowing scientists to design proteins with tailored properties.

Key areas of academic interest include:

Expanding the Genetic Code : Researchers have developed methods to reprogram the cellular machinery to incorporate nnAAs at specific sites within a protein's sequence. nih.govportlandpress.com This allows for the creation of novel proteins with functions not seen in nature. rsc.org

Protein Engineering and Biocatalysis : Incorporating nnAAs can alter a protein's structure and function. For instance, introducing nnAAs with hydrophobic side chains into an enzyme's active site can improve its catalytic efficiency and selectivity for specific substrates. This has applications in designing robust biocatalysts for industrial processes. rsc.org

Probing Biological Processes : Non-natural amino acids equipped with fluorescent tags, cross-linkers, or spectroscopic probes can be incorporated into proteins. This enables real-time monitoring of protein-drug interactions, protein folding, and localization within living cells.

Developing Novel Therapeutics : The unique structures of nnAAs are utilized in drug discovery. Peptides built with non-natural amino acids can have improved stability and bioavailability. researchgate.net Furthermore, some nnAAs can act as toxic analogs that interfere with metabolic pathways or act as inhibitors of specific enzymes or receptors, making them valuable tools in pharmacological research. ontosight.aiwikipedia.org

The synthesis and application of non-natural amino acids like (2-Fluorophenyl)glycine are central to advancing our ability to understand and manipulate biological systems at the molecular level. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMIUFKFKTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorophenyl Glycine and Its Derivatives

Strategies for the Incorporation of Fluorine into Glycine (B1666218) and Phenylglycine Frameworks

The introduction of fluorine into the glycine and phenylglycine scaffold is a critical step in the synthesis of compounds like (2-Fluorophenyl)glycine. Various strategies have been developed to achieve this, often leveraging either commercially available fluorinated starting materials or employing specialized fluorinating reagents. The strategic incorporation of fluorine can significantly influence the properties of the resulting amino acid. For instance, fluorination can enhance metabolic stability and binding affinity to target proteins. researchgate.net

One common approach involves the use of fluorinated synthons, which are readily available building blocks already containing the fluorine atom. These can then be elaborated into the desired amino acid structure. Another strategy is the direct fluorination of a pre-existing amino acid framework, although this can sometimes be challenging due to the need for specific and mild fluorinating agents to avoid unwanted side reactions. The development of new synthetic methodologies is crucial for expanding the range of accessible fluorinated compounds. researchgate.net The difluoromethylene (CF2) group, for example, can act as a bioisostere for other functional groups, highlighting the versatility of fluorine in molecular design. researchgate.net

Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is often a critical requirement for the biological application of chiral amino acids. Consequently, significant research has been directed towards the development of enantioselective synthetic methods for (2-Fluorophenyl)glycine. These approaches can be broadly categorized into methods utilizing chiral auxiliaries and those employing enzymatic resolution.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed, yielding the enantiopure product. This strategy has been successfully applied to the synthesis of various α-amino acids.

The asymmetric Strecker reaction is a powerful method for synthesizing α-amino acids from aldehydes. acs.orgwikipedia.org This three-component reaction involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. organic-chemistry.orgmasterorganicchemistry.com The use of a chiral amine as an auxiliary can induce asymmetry in the final product.

For the synthesis of arylglycines, a practical three-component Strecker reaction has been developed using (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary. acs.org The addition of an aryl-aldehyde to a solution of sodium cyanide and the chiral amine leads to the formation of highly crystalline (S,S)-α-aminonitriles, which can be easily purified by crystallization. Subsequent hydrolysis of the aminonitrile with aqueous HCl results in the cleavage of the chiral auxiliary and the formation of the enantiopure (S)-α-arylglycine. acs.org While this specific example doesn't use 2-fluorobenzaldehyde, the methodology is directly applicable.

| Aldehyde | Chiral Amine | Cyanide Source | Product | Diastereomeric Ratio |

| Aryl-aldehyde | (S)-1-(4-methoxyphenyl)ethylamine | Sodium Cyanide | (S,S)-α-aminonitrile | High (crystalline) |

This table illustrates the general components of an asymmetric Strecker reaction for arylglycine synthesis.

Chiral Ni(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids, including fluorinated analogs. beilstein-journals.orgchemrxiv.orgchemrxiv.orgacs.org These complexes serve as chiral glycine equivalents, where the nickel center and the chiral ligand control the stereochemical outcome of alkylation or arylation reactions. nih.gov This methodology allows for the synthesis of a diverse range of fluorinated amino acids on a gram-scale with high enantiopurity (>94% ee). chemrxiv.orgchemrxiv.org

The general strategy involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable electrophile. For the synthesis of (2-Fluorophenyl)glycine, a 2-fluorobenzyl halide could be used as the alkylating agent. The reaction proceeds with high diastereoselectivity, controlled by the chiral ligand on the nickel complex. nih.gov Subsequent hydrolysis of the resulting complex removes the chiral auxiliary and the nickel, affording the desired fluorinated amino acid in its enantiopure form. acs.org This method has been successfully used to synthesize various fluorinated amino acids, demonstrating its broad applicability. beilstein-journals.orgchemrxiv.org

| Ni(II) Complex | Electrophile | Diastereomeric Excess | Enantiomeric Excess |

| Chiral Ni(II) glycinate | Fluorinated alkyl iodide | >96% de | >99% ee |

This table summarizes typical results obtained from the asymmetric synthesis of fluorinated amino acids using chiral Ni(II) complexes, based on data for similar compounds. acs.org

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique for the separation of enantiomers. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Penicillin G acylase (PGA) is an enzyme that has been extensively used in the pharmaceutical industry, particularly for the synthesis of β-lactam antibiotics. nih.gov Importantly, PGA exhibits high enantioselectivity in the hydrolysis of N-acylated α-amino acids. This property has been exploited for the kinetic resolution of racemic mixtures of various phenylglycine derivatives.

| Substrate | Enzyme | Product 1 | Product 2 | Enantiomeric Purity |

| Racemic N-phenylacetyl-(2-chlorophenyl)glycine | Immobilized Penicillin G Acylase | (S)-2-chlorophenylglycine | (R)-N-phenylacetyl-2-chlorophenylglycine | >99% ee |

This table presents data from the enzymatic resolution of a closely related compound, 2-chlorophenylglycine, which demonstrates the potential of this method for (2-Fluorophenyl)glycine. researchgate.net

Immobilized Enzyme Systems for Enhanced Enantioselectivity and Reusability

The use of immobilized enzymes in the kinetic resolution of racemic amino acid derivatives offers several advantages over their free counterparts, including enhanced stability, simplified product separation, and the potential for continuous processing and enzyme recycling. These benefits are particularly valuable in the industrial production of enantiomerically pure compounds.

Immobilized penicillin G acylase (PGA) has demonstrated high efficiency in the resolution of phenylglycine derivatives. For instance, PGA immobilized on iron oxide nanoparticles coated with polyethyleneimine has been utilized for the synthesis of ampicillin (B1664943) from 6-aminopenicillanic acid and R-phenylglycine methyl ester. biotech-asia.org The immobilized enzyme exhibited robust operational stability, allowing for repeated use. biotech-asia.org In another study, isoelectrically-trapped penicillin G acylase was used for the production of D-phenylglycine from a racemic mixture through an acylation reaction, demonstrating the potential for driving the reaction to completion and maintaining enzyme stability. nih.gov Furthermore, research on the resolution of DL-phenylglycine using immobilized penicillin G acylase has shown that the enzyme can be reused for multiple cycles with consistent activity. nih.gov

Lipases are another class of enzymes widely used for the kinetic resolution of amino acid esters. Lipases from Pseudomonas, Rhizopus, and porcine pancreas have been shown to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.gov An efficient enzymatic method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers has been developed using lipase (B570770) from Burkholderia cepacia for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. nih.gov This highlights the potential of immobilized lipases for the enantioselective synthesis of fluorinated amino acids like (2-Fluorophenyl)glycine. The rational design of immobilized derivatives can further enhance the efficiency of these enzymatic bioconversions. springernature.com

The enhanced catalytic performance of penicillin G acylase has been achieved through covalent immobilization onto functionally-modified magnetic nanoparticles. plos.org This approach led to an increase in the optimal catalytic temperature and greater stability over a range of pH and temperature conditions compared to the free enzyme. plos.org Such improvements in enzyme stability and reusability are critical for the development of economically viable and sustainable processes for the production of chiral amino acids.

Table 1: Immobilized Enzyme Systems for Phenylglycine Derivatives

| Enzyme | Support/Method | Substrate/Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) | Iron oxide nanoparticles with polyethyleneimine | Ampicillin synthesis from R-phenylglycine methyl ester | Robust operational stability and reusability. | biotech-asia.org |

| Penicillin G Acylase (PGA) | Isoelectrically-trapped | Production of D-phenylglycine | Reaction driven to completion with high enzyme stability. | nih.gov |

| Penicillin G Acylase (PGA) | Immobilized | Resolution of DL-phenylglycine | Reusable for multiple cycles with consistent activity. | nih.gov |

| Lipase | - | Hydrolysis of L-amino acid esters | High reactivity and selectivity for L-enantiomers. | nih.gov |

| Lipase (from Burkholderia cepacia) | - | Hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Efficient synthesis of fluorinated β-amino acid enantiomers. | nih.gov |

| Penicillin G Acylase (PGA) | Magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | - | Enhanced catalytic performance and stability. | plos.org |

Subtilisin-Catalyzed Resolution of N-Boc-2-Chlorophenylglycine Methyl Ester

Subtilisin, a serine protease, is a versatile biocatalyst for the enantioselective hydrolysis of esters, including those of N-protected amino acids. The mechanism of subtilisin involves a catalytic triad (B1167595) of aspartate, histidine, and serine residues in the active site. This system facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate's ester bond.

While specific studies on the subtilisin-catalyzed resolution of N-Boc-2-chlorophenylglycine methyl ester are not extensively documented, the principles of its catalytic action on similar substrates provide a strong basis for its potential application. Subtilisin has been successfully employed in the synthesis of various amino acid and peptide esters. researchgate.net The enzyme's broad specificity allows it to accommodate a range of amino acid side chains.

The enantioselectivity of subtilisin arises from the chiral environment of its active site, which preferentially binds one enantiomer of the racemic substrate over the other. This leads to the faster hydrolysis of the preferred enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. The N-Boc protecting group is well-tolerated by subtilisin and is commonly used in enzymatic resolutions. The resolution of N-Boc-amino acid thioesters has also been mediated by subtilisin, demonstrating its utility with different ester types. nih.gov

The efficiency of subtilisin-catalyzed resolutions can be influenced by reaction conditions such as pH, temperature, and the presence of organic co-solvents. Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and yield. The enzyme's preference for a large uncharged residue in the P1 binding site suggests that phenylglycine derivatives would be suitable substrates.

Deracemization Techniques for Chiral Phenylglycine Derivatives

Deracemization is a powerful strategy for the production of a single enantiomer from a racemic mixture, with a theoretical yield of 100%. This is achieved by combining the resolution of enantiomers with in-situ racemization of the undesired enantiomer.

Attrition-Enhanced Deracemization in Conglomerate Systems

Attrition-enhanced deracemization, also known as Viedma ripening, is a solid-state deracemization method applicable to chiral compounds that crystallize as conglomerates. wikipedia.org A conglomerate is a mechanical mixture of crystals of the pure enantiomers. The process involves grinding a slurry of the conglomerate crystals, which induces breakage and dissolution of smaller crystals and subsequent growth of larger crystals. wikipedia.orgresearchgate.net In the presence of a racemizing agent in the solution phase, this dynamic process can lead to the complete conversion of the racemic mixture to a single enantiomer. nih.gov

This technique has been successfully applied to a derivative of 2-chlorophenylglycine, a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. rug.nl The deracemization of the racemate proceeded to yield a single enantiomer with excellent enantiomeric excess. rug.nl The speed of deracemization for some amino acid derivatives has been significantly increased by the gradual conversion of a metastable racemic compound into the conglomerate. rsc.org The understanding of the underlying mechanisms of attrition-enhanced deracemization is crucial for its practical application. nih.gov Recent studies have also explored the influence of isotopic composition on the outcome of the deracemization process. nih.gov

Racemization Processes for Undesired Enantiomer Recycling

A common method for the racemization of optically active 2-substituted phenylglycine esters involves heating with thionyl chloride. google.comgoogle.comgoogle.com This process is particularly relevant for the recycling of the unwanted isomer of 2-chlorophenylglycine methyl ester, an intermediate in the synthesis of Clopidogrel. google.comgoogle.com The process typically involves liberating the free base of the amino acid ester from its salt, followed by heating with thionyl chloride to effect racemization. google.com The racemized ester hydrochloride can then be isolated and the free base regenerated for another round of resolution. google.com

Base-catalyzed racemization is another effective method. Phenylglycine and its derivatives are known to undergo base-catalyzed racemization at a significantly higher rate compared to other proteinogenic amino acids like alanine. rsc.org This is attributed to the increased acidity of the α-proton. The choice of base and reaction conditions is critical to avoid degradation of the amino acid. In the context of solid-phase peptide synthesis, the base-catalyzed coupling of Fmoc-protected phenylglycine has been identified as a critical step for racemization. luxembourg-bio.com The use of sterically hindered bases can help to minimize this epimerization. luxembourg-bio.com The racemization of phenylglycinonitrile under alkaline conditions has also been utilized in a dynamic kinetic resolution process. frontiersin.org

Table 2: Racemization Methods for Phenylglycine Derivatives

| Method | Reagent/Conditions | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Heating with Thionyl Chloride | Thionyl chloride, heat (40-90°C) | 2-Chlorophenylglycine methyl ester | Effective for recycling undesired enantiomer in Clopidogrel synthesis. | google.comgoogle.com |

| Base-Catalyzed Racemization | Various bases (e.g., DBU, DIPEA) | Phenylglycine and its derivatives | Higher racemization rate compared to other amino acids. Conditions must be carefully controlled to prevent degradation. | rsc.orgluxembourg-bio.com |

| Alkaline Conditions | pH 9.5-10.8 | Phenylglycinonitrile | Utilized in dynamic kinetic resolution. | frontiersin.org |

Multi-component Reactions in the Synthesis of Phenylglycine Analogs

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. They offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. Several MCRs are well-suited for the synthesis of α-amino acids and their derivatives, including phenylglycine analogs.

The Strecker synthesis is a classic three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide to produce an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding α-amino acid. wikipedia.orgsemanticscholar.org The asymmetric version of the Strecker synthesis, using a chiral auxiliary or catalyst, can provide enantiomerically enriched α-amino acids. nih.govnih.govrug.nl This method is a viable route for the synthesis of (2-Fluorophenyl)glycine, starting from 2-fluorobenzaldehyde.

The Ugi four-component reaction (U-4CR) is another versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. semanticscholar.orgmdpi.commdpi.com The Ugi reaction has been extensively used in the synthesis of peptidomimetics and complex heterocyclic structures. mdpi.comnih.gov By using α-amino acids as one of the components, the Ugi reaction can be extended to a five-center-four-component reaction, providing access to a wide range of multifunctionalized scaffolds. mdpi.com The synthesis of fluorinated pseudo-peptides has been achieved through the Ugi reaction, indicating its applicability for creating analogs of (2-Fluorophenyl)glycine. nih.gov

The Passerini three-component reaction involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy carboxamide. synarchive.comresearchgate.netmdpi.comnih.govscispace.com These products can serve as versatile intermediates for the synthesis of various other compounds. The Passerini reaction provides a straightforward method for the preparation of libraries of compounds with diverse functionalities. mdpi.com

Derivatization Reactions for (2-Fluorophenyl)glycine Functionalization

The functionalization of (2-Fluorophenyl)glycine through derivatization of its amino and carboxyl groups is essential for its incorporation into peptides and other bioactive molecules. Standard peptide synthesis protocols can be applied for these transformations.

N-Acylation: The amino group of (2-Fluorophenyl)glycine can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, under basic conditions. For peptide synthesis, the amino group is typically protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The introduction of the Fmoc group is achieved by reacting the amino acid with Fmoc-chloride.

Esterification: The carboxyl group of (2-Fluorophenyl)glycine can be converted to an ester to protect it during peptide synthesis or to modify its properties. A common method for the synthesis of amino acid methyl esters is the reaction of the amino acid with methanol (B129727) in the presence of thionyl chloride or trimethylchlorosilane (TMSCl). googleapis.comnih.gov The use of TMSCl offers a convenient and mild method for esterification with good to excellent yields. nih.gov

Peptide Coupling: The formation of a peptide bond involves the coupling of the carboxyl group of one amino acid with the amino group of another. This is typically achieved using coupling reagents that activate the carboxyl group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. luxembourg-bio.comnih.govpeptide.comlibretexts.org The choice of coupling reagents and conditions is crucial, especially for racemization-prone amino acids like phenylglycine derivatives. luxembourg-bio.com

N-Substitution and Ring Modification Strategies of (2-Fluorophenyl)glycine

The chemical versatility of (2-Fluorophenyl)glycine allows for extensive modification at both the nitrogen atom of the glycine backbone (N-substitution) and the phenyl ring. These modifications are crucial for developing a wide array of derivatives with tailored properties. Strategies range from direct substitution on the nitrogen to more complex syntheses that build the molecule from already modified precursors.

N-Substitution Strategies

N-substitution is a primary method for derivatizing (2-Fluorophenyl)glycine. This involves attaching various alkyl, aryl, or acyl groups to the nitrogen atom, fundamentally altering the molecule's steric and electronic properties.

N-Alkylation: A common strategy for synthesizing N-alkylated glycine derivatives is through the aminolysis of chloroacetic acid with a corresponding alkylamine. mdpi.com This method provides a direct route to simple N-alkyl glycines. Another prominent technique is reductive amination, where an aldehyde or ketone reacts with the amino group to form an imine, which is then reduced to the corresponding N-alkyl derivative. For instance, reacting glycine with benzaldehyde (B42025) in a basic medium, followed by reduction with sodium borohydride, yields N-alkylated products. nih.gov

N-Acylation: The introduction of an acyl group to the nitrogen atom is a straightforward and widely used modification. This is typically achieved by reacting the amino group with an acyl chloride or anhydride (B1165640) under basic conditions. A classic example of this type of modification is the synthesis of N-acetylglycine, where an acetyl group is attached to the nitrogen of glycine. nih.govgoogle.com

N-Arylation: The synthesis of (2-Fluorophenyl)glycine itself is an example of N-arylation. One efficient, one-pot method involves the intermolecular cyclization of 2-chloro-N-aryl acetamides in the presence of a copper catalyst (CuCl₂·2H₂O) and a base (KOH), which proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov Subsequent cleavage of this intermediate with ethanolic KOH yields the final N-aryl glycine. nih.govrsc.org This method is effective for a range of aromatic amines with both electron-donating and electron-withdrawing substituents. nih.gov Another approach involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then hydrogenated to yield the N-substituted phenyl glycine. google.com

The table below summarizes key N-substitution reactions applicable to the glycine framework.

| Substitution Type | General Reaction | Reagents/Conditions | Resulting Derivative Class |

| N-Alkylation | Glycine Derivative + Alkyl Halide/Aldehyde | Base (e.g., K₂CO₃); or Reducing Agent (e.g., NaBH₄) | N-Alkyl-(2-Fluorophenyl)glycine |

| N-Acylation | Glycine Derivative + Acyl Halide/Anhydride | Base (e.g., Pyridine) | N-Acyl-(2-Fluorophenyl)glycine |

| N-Arylation | 2-Chloro-N-(2-fluorophenyl) acetamide | 1. CuCl₂·2H₂O, KOH, Acetonitrile 2. Ethanolic KOH | N-(2-Fluorophenyl)glycine |

Post-Substitution Modification

After the primary N-substitution, further modifications can be made to the glycine backbone. Recent advancements in photoredox catalysis have enabled the direct α-C(sp³)-H alkylation of N-aryl glycine derivatives. nih.gov This allows for the introduction of various alkyl groups at the alpha-carbon of the glycine unit, providing a powerful tool for creating complex, unnatural amino acid derivatives under mild conditions. nih.gov

Ring Modification Strategies

Modification of the 2-fluorophenyl ring is typically accomplished by utilizing a pre-functionalized starting material rather than by direct substitution on the completed (2-Fluorophenyl)glycine molecule. The synthesis of N-aryl glycines is highly adaptable and tolerates a variety of substituents on the aromatic amine precursor. nih.gov Therefore, to synthesize a derivative with additional groups on the phenyl ring (e.g., nitro, methoxy, or additional halogen groups), the common strategy is to start with the appropriately substituted 2-fluoroaniline.

The table below illustrates this precursor-based approach to ring modification.

| Target Derivative | Required Precursor | Synthetic Strategy |

| N-(4-Bromo-2-fluorophenyl)glycine | 4-Bromo-2-fluoroaniline | Condensation with glyoxylic acid and reduction, or reaction with chloroacetyl chloride followed by cyclization and hydrolysis. |

| N-(2-Fluoro-4-methoxyphenyl)glycine | 2-Fluoro-4-methoxyaniline | Condensation with glyoxylic acid and reduction, or reaction with chloroacetyl chloride followed by cyclization and hydrolysis. |

| N-(2-Fluoro-5-nitrophenyl)glycine | 2-Fluoro-5-nitroaniline | Condensation with glyoxylic acid and reduction, or reaction with chloroacetyl chloride followed by cyclization and hydrolysis. |

This precursor-based methodology is highly efficient as it leverages the vast commercial availability of substituted anilines, allowing for the systematic synthesis of a diverse library of ring-modified (2-Fluorophenyl)glycine analogs.

Applications in Organic Synthesis and Pharmaceutical Chemistry

(2-Fluorophenyl)glycine as a Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of (2-Fluorophenyl)glycine is crucial for its application as a chiral building block. The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. The fluorine atom on the phenyl ring can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The incorporation of fluorinated amino acids like (2-Fluorophenyl)glycine into peptides can significantly alter their conformational preferences and metabolic stability. Fluorine's high electronegativity and small size can influence the electronic environment of the peptide backbone and side chains, leading to changes in secondary structure and resistance to enzymatic degradation. This makes fluorinated peptides and their mimetics attractive candidates for the development of novel therapeutic agents.

Research has demonstrated various strategies for synthesizing fluorinated peptides, often utilizing fluorinated amino acids as building blocks. These methods are crucial for accessing peptides with diverse structures and properties, which can be applied in medicinal chemistry and chemical biology. The site-selective introduction of fluorine into amino acids and peptides is a key approach to modifying their physicochemical and biological characteristics.

(2-Fluorophenyl)glycine and its derivatives serve as key intermediates in the synthesis of several pharmaceutical compounds. The ability to introduce both a chiral center and a fluorinated aromatic ring makes it a sought-after precursor in multi-step synthetic routes.

One of the most significant applications of a related compound, (2-chlorophenyl)glycine, is as a key chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel. While the provided information focuses on the chloro-analogue, the synthesis principles are relevant. The process often involves the resolution of racemic 2-chlorophenylglycine to obtain the desired (S)-enantiomer. This enantiomerically pure intermediate is then subjected to a series of reactions to construct the final thienopyridine structure of Clopidogrel.

Several synthetic routes to Clopidogrel have been developed, many of which rely on (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate, a derivative of (2-chlorophenyl)glycine, as a starting material. google.com The synthesis involves the reaction of this intermediate with a thienylethyl derivative, followed by cyclization to form the core structure of Clopidogrel. drugfuture.comresearchgate.net The efficiency and stereoselectivity of these synthetic steps are critical for the large-scale production of this important drug. google.comrug.nl

| Intermediate | Reagent/Reaction Condition | Product | Reference |

| Racemic 2-chlorophenylglycine | Enzymatic resolution | (S)-2-chlorophenylglycine | researchgate.net |

| (S)-2-chlorophenylglycine methyl ester | 2-thienylethyl p-toluenesulfonate | (S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(o-tolyl)acetate | google.com |

| (S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(o-tolyl)acetate | Formaldehyde | Clopidogrel | drugfuture.com |

(2-Fluorophenyl)glycine can also be a precursor in the synthesis of biologically active metabolites. For instance, the active metabolite of Clopidogrel is formed in the body through metabolic activation of the parent drug. nih.gov The synthesis of this active metabolite in the laboratory is crucial for studying its pharmacological properties and for developing analytical standards. Biocatalytic methods using fungal peroxygenases have been explored for the synthesis of the active thiol metabolite of Clopidogrel, starting from the parent drug which is synthesized from the (2-chlorophenyl)glycine precursor. nih.gov

While direct synthesis of drugs for neurological disorders from (2-Fluorophenyl)glycine HCl is not extensively detailed in the provided search results, derivatives of phenylglycine have been investigated as inhibitors of enzymes relevant to neurological conditions. For example, (4-cyanophenyl)glycine derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. manchester.ac.uknih.gov Furthermore, other glycine (B1666218) derivatives have been explored as inhibitors of the glycine transporter type-2 (GlyT-2), which is a target for the development of analgesics for neuropathic pain. researchgate.net

Intermediate in the Synthesis of Pharmaceutical Compounds

Integration into Heterocyclic Systems

The chemical structure of (2-Fluorophenyl)glycine allows for its incorporation into various heterocyclic ring systems, which are common scaffolds in medicinal chemistry. anjs.edu.iq The amino and carboxylic acid functionalities can participate in cyclization reactions to form a wide range of heterocyclic compounds with potential biological activities. sciencescholar.usmdpi.com For instance, derivatives of phenylglycine have been used to synthesize novel triazole compounds that act as glycine transporter 1 (GlyT1) inhibitors. nih.gov The synthesis of such heterocyclic compounds is a significant area of research in the quest for new therapeutic agents.

Tailor-Made Amino Acid Design and Synthesis

(2-Fluorophenyl)glycine and its derivatives serve as valuable building blocks in the design and synthesis of tailor-made, non-proteinogenic amino acids. These specialized amino acids are crucial for developing novel peptides and peptidomimetics with enhanced biological activity, stability, and unique structural properties. The presence of the fluorine atom on the phenyl ring provides a strategic tool for chemists to modulate the electronic and conformational characteristics of the resulting molecules. nih.govrsc.org

One of the primary applications of fluorinated phenylglycines is as a foundational scaffold for creating more complex amino acid structures. The field of medicinal chemistry increasingly requires unnatural amino acids to engineer proteins and peptides with improved therapeutic profiles. nih.gov The synthesis of these custom amino acids often involves the strategic modification of existing non-proteinogenic amino acids. Methodologies for creating these tailor-made structures include asymmetric alkylation, cross-coupling reactions, and enzymatic transformations. nih.govnih.gov

Detailed Research Findings

A significant strategy in tailor-made amino acid synthesis is the use of a substituted phenylglycine as a chiral precursor or a key reagent. Research has demonstrated the utility of closely related phenylglycine derivatives, such as L-2-(2-chlorophenyl)glycine, as effective nitrogen sources in transamination reactions to produce a variety of other 2-arylglycines. researchgate.net This process is highly relevant to (2-Fluorophenyl)glycine, as it showcases a method where the core structure of a substituted phenylglycine is used to synthesize new, custom-designed amino acids.

In this methodology, an arylglyoxylic acid is reacted with the substituted phenylglycine. The reaction proceeds via a transamination mechanism where the amino group from the phenylglycine derivative is transferred to the α-keto acid, yielding a new α-amino acid. researchgate.net The choice of the starting phenylglycine is critical; using a derivative like 2-chloro or 2-fluorophenylglycine prevents undesired side reactions, such as self-transamination, which can complicate the synthesis of arylglycines. researchgate.net This approach allows for the high-yield synthesis of various unprotected 2-arylglycines, demonstrating a practical application for designing novel amino acid structures.

The table below summarizes the results from a study on the transamination of various arylglyoxylic acids using L-2-(2-chlorophenyl)glycine, a principle directly applicable to its fluorine-containing counterpart.

| Starting Arylglyoxylic Acid (Ar-CO-COOH) | Product 2-Arylglycine (Ar-CH(NH2)-COOH) | Yield (%) |

|---|---|---|

| Phenylglyoxylic acid | 2-Phenylglycine | 95 |

| 4-Methylphenylglyoxylic acid | 2-(4-Methylphenyl)glycine | 93 |

| 4-Methoxyphenylglyoxylic acid | 2-(4-Methoxyphenyl)glycine | 96 |

| 4-Chlorophenylglyoxylic acid | 2-(4-Chlorophenyl)glycine | 94 |

| 4-Bromophenylglyoxylic acid | 2-(4-Bromophenyl)glycine | 91 |

| 3-Methoxyphenylglyoxylic acid | 2-(3-Methoxyphenyl)glycine | 94 |

Data adapted from a study on transamination reactions using L-2-(2-chlorophenyl)glycine, illustrating a synthetic pathway applicable to (2-Fluorophenyl)glycine. researchgate.net

Furthermore, the introduction of fluorine into amino acid side chains is a well-established strategy to enhance pharmacokinetic properties, control molecular conformation, and optimize binding to biological targets. rsc.org Therefore, (2-Fluorophenyl)glycine is not only a building block itself but also represents a class of compounds used to introduce these beneficial properties into larger, more complex molecules. General synthetic strategies have been developed to access a wide variety of complex fluorinated amino acids, often utilizing fluorinated precursors.

The following table outlines common synthetic strategies employed in the design of novel, fluorinated amino acids.

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Alkylation | Alkylation of a glycine derivative complexed with a chiral auxiliary (e.g., a Ni(II) Schiff base complex). nih.govnih.gov | Provides high stereocontrol; versatile for introducing various side chains. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Negishi cross-coupling, to couple a halogenated amino acid precursor with an organozinc reagent. nih.gov | Allows for the synthesis of a wide range of aromatic and heteroaromatic amino acids. |

| Nucleophilic Fluorination | Introduction of fluorine to a chiral precursor using reagents like DAST (diethylaminosulfur trifluoride). nih.gov | Key step for creating fluorinated analogues from non-fluorinated starting materials. |

| Transamination | Transfer of an amino group from a donor molecule (e.g., a substituted phenylglycine) to an α-keto acid. researchgate.net | Direct synthesis of unprotected α-amino acids; avoids unwanted side reactions. |

| C-H Functionalization | Direct modification of C-H bonds within an existing amino acid or peptide structure, often using metal catalysis. ehu.eus | Enables late-stage modification and diversification of complex molecules. |

The use of this compound in these synthetic pathways allows chemists to precisely design and construct novel amino acids with tailored properties, expanding the toolbox for modern drug discovery and protein engineering.

Biochemical and Pharmacological Research Applications

Interaction with Biological Systems: Enzymes and Receptors

(2-Fluorophenyl)glycine, as an unnatural amino acid, can interact with various biological systems, including enzymes and receptors, often with effects distinct from its non-fluorinated counterpart, phenylalanine, or its isomers. The fluorine atom at the ortho position of the phenyl ring can alter the molecule's conformation, electronic distribution, and binding properties.

The glycine (B1666218) portion of the molecule is a known neurotransmitter with its own set of receptors, primarily the strychnine-sensitive glycine receptors, which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the central nervous system. preprints.orgnih.gov Glycine also acts as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission. nih.gov The introduction of a 2-fluorophenyl group can modulate these interactions. For instance, derivatives of another fluorinated compound, 4-fluorophenylglycine, have been studied for their effects on NMDA receptors. nih.gov While specific studies on (2-Fluorophenyl)glycine HCl are limited, it is plausible that it could interact with glycine receptors or transporters, potentially acting as an agonist or antagonist. nih.gov

The phenyl group allows for interactions with receptors that recognize aromatic residues, such as adrenergic or cholinergic receptors. The fluorine substitution can influence these interactions by altering the electrostatic potential of the aromatic ring, potentially leading to enhanced or diminished binding affinity and selectivity for receptor subtypes. mdpi.com

Furthermore, many enzymes that process amino acids could potentially interact with this compound. For example, amino acid oxidases, transaminases, and ligases might recognize it as a substrate or inhibitor. The fluorine atom can affect the acidity of the alpha-proton and the stability of reaction intermediates, thereby influencing enzymatic turnover.

Table 1: Potential Interactions of this compound with Biological Targets

| Biological Target | Potential Interaction | Possible Consequence |

|---|---|---|

| Glycine Receptors | Agonist or Antagonist | Modulation of inhibitory neurotransmission |

| NMDA Receptors | Co-agonist or Modulator | Influence on excitatory neurotransmission |

| Aromatic Amino Acid Binding Sites | Ligand | Altered receptor or enzyme activity |

Modulation and Inhibition of Enzymatic Activities

The unique electronic properties of fluorine in this compound make it a candidate for modulating and inhibiting enzymatic activities. Enzyme inhibitors are crucial tools in biochemistry and are the basis for many therapeutic agents. youtube.comkhanacademy.org The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for enzyme-substrate interactions.

Derivatives of amino acids are known to inhibit various enzymes. For example, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, which are targets for managing postprandial hyperglycemia. preprints.orgnih.gov While specific studies on this compound are not abundant, the principles of enzyme inhibition by amino acid analogues are well-established.

In the context of competitive inhibition, this compound could bind to the active site of an enzyme that normally binds phenylalanine or other aromatic amino acids, thereby preventing the natural substrate from binding. khanacademy.org The fluorine atom could form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the active site, potentially leading to tight binding.

Non-competitive inhibition is also a possibility, where the compound would bind to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic efficiency. khanacademy.org The altered electronic and conformational properties due to the fluorine atom could favor binding to such allosteric sites.

Table 2: Potential Mechanisms of Enzyme Inhibition by this compound

| Inhibition Type | Mechanism | Potential Target Enzymes |

|---|---|---|

| Competitive | Binds to the active site, blocking substrate access. | Phenylalanine hydroxylase, Aromatic amino acid decarboxylase |

| Non-competitive | Binds to an allosteric site, altering enzyme conformation. | Enzymes with regulatory subunits |

Insights into Protein Structure and Function through Fluorinated Analogues

Incorporating fluorinated amino acids like this compound into peptides and proteins is a powerful technique for studying their structure and function. nih.govscispace.comdigitellinc.com The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, specifically ¹⁹F NMR. Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal provides a clean window to observe the local environment of the fluorinated amino acid without background noise.

By strategically placing this compound within a protein sequence, researchers can gain insights into:

Protein Folding and Stability: The chemical shift of the ¹⁹F nucleus is highly sensitive to its environment. Changes in the chemical shift can report on the folding status of the protein and the local polarity. Fluorination can also enhance protein stability. nih.govresearchgate.net

Conformational Changes: Ligand binding or protein-protein interactions often induce conformational changes. These can be monitored in real-time by observing changes in the ¹⁹F NMR spectrum of a protein containing this compound.

Protein-Ligand Interactions: The fluorine label can be used to probe the binding of small molecules or other proteins. Changes in the ¹⁹F signal upon ligand binding can provide information about the binding site and affinity.

The introduction of a fluorinated residue can also subtly alter the protein's properties, providing a tool for protein engineering. For instance, the increased hydrophobicity of the fluorinated side chain can influence protein packing and stability.

Table 3: Applications of this compound in Protein Structure and Function Studies

| Application | Technique | Information Gained |

|---|---|---|

| Protein Folding | ¹⁹F NMR | Folding pathways, stability, and dynamics |

| Conformational Analysis | ¹⁹F NMR | Ligand-induced conformational changes |

| Binding Studies | ¹⁹F NMR | Identification of binding sites, determination of binding affinities |

Influence of Fluorine on Drug Metabolism and Pharmacokinetic Properties

The incorporation of fluorine is a widely used strategy in drug design to improve metabolic stability and pharmacokinetic properties. nih.govresearchgate.netnih.gov The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen bond.

When this compound is part of a larger drug molecule, the fluorine atom can block sites of metabolic oxidation on the aromatic ring. This can lead to:

Increased Metabolic Stability: The drug is broken down more slowly, leading to a longer half-life in the body.

Improved Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

Altered Metabolite Profile: The metabolic pathway may be shifted, potentially avoiding the formation of toxic metabolites.

Fluorine substitution can also influence a drug's physicochemical properties, such as lipophilicity and pKa. researchgate.net An increase in lipophilicity can enhance membrane permeability and absorption. The electron-withdrawing effect of fluorine can lower the pKa of nearby basic groups, which can affect drug-receptor interactions and solubility.

Table 4: Potential Effects of the 2-Fluoro Substituent on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Potential Effect | Underlying Mechanism |

|---|---|---|

| Absorption | Increased | Enhanced lipophilicity and membrane permeability |

| Distribution | Altered | Changes in plasma protein binding and tissue partitioning |

| Metabolism | Decreased | Blockade of oxidative metabolism at the site of fluorination |

Potential in Pesticide and Agrochemical Development

Fluorinated compounds have found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. agropages.combohrium.com The introduction of fluorine can enhance the potency, selectivity, and metabolic stability of these agents. While specific applications of this compound in pesticides are not widely documented, its structural motifs are relevant to this field. Phenylglycine derivatives have been explored as components of pro-pesticides. nih.gov

Derivatives of amino acids have been investigated for their antimicrobial properties. nih.govmdpi.comacgpubs.org For instance, derivatives of benzofurancarboxylic acid have shown antifungal activity. nih.gov The synthesis of novel compounds incorporating the this compound scaffold could lead to new antifungal and antibacterial agents.

The mechanism of action for such compounds could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the fluorophenyl group might facilitate passage through microbial cell walls and membranes.

Table 5: Antimicrobial Activity of Selected Amino Acid and Fluorinated Derivatives

| Compound Class | Target Organism(s) | Reported Activity |

|---|---|---|

| Fmoc-protected 1,2,4-triazolyl-α-amino acids | Aspergillus species | Promising antifungal activity mdpi.com |

| Benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity nih.gov |

| Fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids | Various bacteria | Broader spectrum and more potent activity than cinoxacin (B1669063) nih.gov |

| Lincomycin derivatives | Gram-positive bacteria | Potent antibacterial activity google.com |

Fluorine-containing molecules are also prominent in antiviral drug discovery. mdpi.comnih.govmdpi.comresearchgate.net The trifluoromethyl group, for example, is present in several antiviral agents. The incorporation of this compound into peptidomimetics or other small molecules could yield compounds with antiviral activity. These derivatives might interfere with viral entry, replication, or assembly. For instance, glycyrrhizin (B1671929) and its derivatives, which contain amino acid conjugates, have shown activity against SARS-coronavirus. researchgate.net

Table 6: Examples of Fluorinated Compounds and Glycine Derivatives with Antiviral Activity

| Compound/Derivative | Virus Target | Mechanism of Action (if known) |

|---|---|---|

| Glycyrrhizin derivatives with amino acid residues | SARS-Coronavirus | Inhibition of viral replication researchgate.net |

| Trifluoromethylthiolane derivatives | Herpes simplex virus type 1 | Inhibition of viral reproduction mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing and purifying (2-Fluorophenyl)glycine HCl in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, such as the condensation of 2-fluorobenzylamine with glyoxylic acid derivatives under acidic conditions. Purification often employs column chromatography (e.g., silica gel with eluents like dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >97% purity. Analytical techniques like HPLC and NMR are critical for verifying purity and structural fidelity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the 2-fluorophenyl group (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and glycine backbone (α-proton at δ 3.8–4.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 169.15 [M+H] for the free base, with additional HCl adducts.

- X-ray Diffraction (XRD) : For crystal structure determination, Quadrupolar NMR Crystallography (QNMRX-CSP) protocols, validated for glycine HCl analogs, can resolve hydrogen-bonding networks and chloride ion interactions .

Advanced Research Questions

Q. What advanced analytical techniques are employed to quantify this compound in complex biological matrices?

- Methodological Answer :

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and use reverse-phase C18 columns for separation. Quantify via external calibration curves with detection limits <10 ng/mL.

- Metabolomic Profiling : Isotope dilution assays (e.g., C-labeled internal standards) improve accuracy in tissue or plasma samples. Validate recovery rates using spike-and-recovery experiments .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound across different studies?

- Methodological Answer :

- Cross-Validation : Replicate combustion calorimetry (e.g., NIST-standardized methods) to measure enthalpy of combustion (ΔcH°solid). Compare results with computational models (e.g., Gaussian DFT calculations).

- Error Analysis : Investigate batch-to-batch purity variations using HPLC and differential scanning calorimetry (DSC). Contradictions may arise from hydration state differences or impurities like unreacted 2-fluorobenzylamine .

Q. What methodologies are recommended for impurity profiling and ensuring the purity of this compound in pharmaceutical research?

- Methodological Answer :

- HPLC with Photodiode Array Detection : Use gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate impurities such as 2-fluorobenzylamine (retention time ~8.5 min) or dimeric byproducts.

- Reference Standards : Employ certified impurities (e.g., EP/JP pharmacopeial guidelines) for spiking experiments. Quantify limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) .

Q. What strategies are effective for studying the metabolic fate of this compound in vivo?

- Methodological Answer :

- Stable Isotope Tracing : Administer H- or C-labeled compound to track urinary metabolites like 2-fluorohippuric acid via LC-MS/MS.

- Enzymatic Assays : Incubate with liver microsomes to identify phase I/II metabolism pathways (e.g., glycine conjugation via acyl-CoA synthetase). Use kinetic modeling to estimate metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.